5-(Chloromethyl)-1-cyclopentyl-3-iodopyrazole
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Overview
Description
5-(Chloromethyl)-1-cyclopentyl-3-iodopyrazole: is a heterocyclic compound that features a pyrazole ring substituted with chloromethyl and iodocyclopentyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)-1-cyclopentyl-3-iodopyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors, such as hydrazines and 1,3-diketones, under acidic or basic conditions.
Introduction of the chloromethyl group: This step often involves the chloromethylation of the pyrazole ring using reagents like formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride.
Cyclopentylation and iodination: The cyclopentyl group can be introduced via alkylation reactions, and the iodination can be performed using iodine or iodinating agents under suitable conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloromethyl and iodocyclopentyl groups can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorine or iodine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Cyclization and Ring-Opening: The pyrazole ring can participate in cyclization or ring-opening reactions under certain conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyrazoles can be formed.
Oxidation Products: Oxidized derivatives of the pyrazole ring.
Reduction Products: Reduced forms of the compound with altered functional groups.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique electronic properties.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine:
Drug Development: The compound’s structure makes it a candidate for drug development, particularly in designing inhibitors or modulators of specific enzymes or receptors.
Industry:
Materials Science: It can be used in the development of new materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism by which 5-(Chloromethyl)-1-cyclopentyl-3-iodopyrazole exerts its effects depends on its interaction with molecular targets. The compound can bind to specific enzymes or receptors, altering their activity. This binding can involve hydrogen bonding, van der Waals forces, and other interactions that stabilize the compound-target complex .
Comparison with Similar Compounds
- 5-(Chloromethyl)-1-cyclopentyl-3-bromopyrazole
- 5-(Chloromethyl)-1-cyclopentyl-3-fluoropyrazole
- 5-(Chloromethyl)-1-cyclopentyl-3-chloropyrazole
Comparison:
- Uniqueness: The presence of the iodine atom in 5-(Chloromethyl)-1-cyclopentyl-3-iodopyrazole imparts unique electronic properties compared to its bromine, fluorine, or chlorine analogs. This can affect its reactivity and interaction with biological targets.
- Reactivity: The iodine atom makes the compound more reactive in substitution reactions compared to its halogen analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-(chloromethyl)-1-cyclopentyl-3-iodopyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClIN2/c10-6-8-5-9(11)12-13(8)7-3-1-2-4-7/h5,7H,1-4,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYCKUDFDBZBAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)I)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClIN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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